molecular formula C8H14Cl3N3 B13673569 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride

1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride

Cat. No.: B13673569
M. Wt: 258.6 g/mol
InChI Key: MEGHIBRNORPDAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride typically involves the reduction of quinoxaline derivatives. One common method includes the hydrogenation of quinoxaline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the nitrogen atoms.

    Quinoxaline: The fully aromatic counterpart of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride.

    1,2,3,4-Tetrahydroquinoline: Another related compound with a similar tetrahydro structure.

Uniqueness

This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14Cl3N3

Molecular Weight

258.6 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoxalin-6-amine;trihydrochloride

InChI

InChI=1S/C8H11N3.3ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;;;/h1-2,5,10-11H,3-4,9H2;3*1H

InChI Key

MEGHIBRNORPDAH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)N.Cl.Cl.Cl

Origin of Product

United States

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